Technical Monograph: Methyl 5-amino-4-pyridazinecarboxylate
Technical Monograph: Methyl 5-amino-4-pyridazinecarboxylate
The following technical guide is structured to provide an in-depth analysis of Methyl 5-amino-4-pyridazinecarboxylate , focusing on its synthesis, physicochemical properties, and utility as a scaffold in medicinal chemistry.
Executive Summary
Methyl 5-amino-4-pyridazinecarboxylate (CAS Registry No. for the acid precursor: 35856-06-7; ester derivatives vary) represents a critical "push-pull" heterocyclic scaffold.[1][2] Characterized by an electron-rich amino group adjacent to an electron-deficient ester functionality on a diazine ring, this molecule serves as a versatile linchpin for synthesizing fused heterocycles.[1][2] It is of particular significance in the development of pyrimido[4,5-c]pyridazines , a class of compounds exhibiting potent inhibitory activity against Dihydropteroate Synthase (DHPS) and various kinases (e.g., AKT1).[2]
Structural Architecture & Physicochemical Profile[1][2][3]
Molecular Identity[2][3]
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SMILES: COC(=O)C1=C(N)C=NN=C1
Electronic Distribution & Reactivity
The pyridazine core (1,2-diazine) is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. However, the 5-amino group acts as a strong resonance donor (+M effect), while the 4-carboxylate acts as an electron acceptor (-M effect).[2]
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C3-Position: Highly electrophilic; susceptible to nucleophilic attack if the ring is activated.[1]
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Ortho-Amino Ester Motif: This is the molecule's defining feature, enabling rapid cyclocondensation with electrophiles (e.g., formamide, isocyanates) to form bicyclic systems.[2]
Spectroscopic Signatures (Predicted/Typical)
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¹H NMR (DMSO-d₆):
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IR Spectrum: Distinct bands for
(N-H) stretching (3200–3400 cm⁻¹) and ester (C=O) (1710–1730 cm⁻¹).[2]
Synthetic Methodologies
The synthesis of methyl 5-amino-4-pyridazinecarboxylate is non-trivial due to the difficulty of regioselectively introducing the amino group.[1] Two primary authoritative routes exist: the Hofmann Rearrangement Strategy (High Fidelity) and the Nucleophilic Substitution Strategy .
Method A: The Hofmann Rearrangement (Authoritative Route)
This method, established by Chimichi and Nesi, is preferred for its regiochemical certainty. It bypasses the ambiguity of direct amination on the pyridazine ring.
Workflow Logic:
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Anhydride Formation: Dehydration to the anhydride.
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Desymmetrization: Formation of the mono-amide (5-carbamoylpyridazine-4-carboxylic acid).[1][2]
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Rearrangement: Bromine-mediated Hofmann rearrangement yields the amino acid.
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Esterification: Standard Fischer esterification.
Method B: Substitution of 4-Chloro Derivatives
Alternatively, the compound can be accessed via the amination of methyl 5-chloropyridazine-4-carboxylate.[1][2] However, this route often suffers from lower yields due to competing hydrolysis or lack of regiocontrol during the precursor synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-Aminopyridazine-4-carboxylic Acid (Precursor)
Based on the methodology of Chimichi et al. (J. Heterocyclic Chem.)
Reagents:
Step-by-Step Procedure:
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Amidation: Dissolve pyridazine-4,5-dicarboxylic anhydride (10 mmol) in anhydrous THF. Bubble dry ammonia gas or add stoichiometric ammonium hydroxide at 0°C. The mono-amide precipitates.[1] Filter and dry.[6]
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Hofmann Rearrangement:
-
Prepare a hypobromite solution: Add Br₂ (10 mmol) dropwise to an ice-cold solution of NaOH (40 mmol in 20 mL H₂O).
-
Add the mono-amide to this solution at 0°C. Stir for 30 minutes.
-
Heat the solution to 70–80°C for 1 hour. The color will transition from yellow to colorless/pale orange.
-
-
Isolation: Cool to room temperature. Adjust pH to ~5.0 with glacial acetic acid. The product, 5-aminopyridazine-4-carboxylic acid, precipitates as a solid.[1][2]
-
Purification: Recrystallize from water/ethanol.
Protocol 2: Methyl Esterification
Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl₂) or H₂SO₄.[2]
Procedure:
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Suspend 5-aminopyridazine-4-carboxylic acid (5 mmol) in anhydrous methanol (20 mL).
-
Cool to 0°C. Add thionyl chloride (1.5 eq) dropwise (Caution: Exothermic, gas evolution).
-
Reflux the mixture for 4–6 hours until TLC indicates consumption of the acid.
-
Concentrate in vacuo. Neutralize the residue with saturated NaHCO₃ solution.
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Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield methyl 5-amino-4-pyridazinecarboxylate .
Reactivity & Scaffold Utility: Pathway to Fused Systems
The primary utility of this scaffold is the synthesis of Pyrimido[4,5-c]pyridazines . These bicyclic systems are bioisosteres of pteridines and quinazolines, making them high-value targets in oncology and infectious disease research.[2]
Visualization of Synthetic Pathways
The following diagram illustrates the synthesis of the core scaffold and its downstream cyclization to the bioactive fused system.
Figure 1: Synthetic workflow from dicarboxylic acid precursors to the target methyl ester and subsequent cyclization to the bioactive pyrimido[4,5-c]pyridazine core.[2]
Therapeutic Applications
DHPS Inhibition (Antimicrobial)
Derivatives synthesized from this scaffold target Dihydropteroate Synthase (DHPS) .
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Mechanism: The pyrimido[4,5-c]pyridazine system mimics the pterin substrate, binding to the pterin pocket of DHPS.
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Significance: This provides a pathway to overcome sulfonamide resistance in Gram-negative bacteria.[1]
Kinase Inhibition (Oncology)[2]
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Target: AKT1 (Protein Kinase B) and other serine/threonine kinases.
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SAR Insight: The N1 and N2 nitrogens of the pyridazine ring, when fused, provide critical hydrogen bond acceptor points within the kinase ATP-binding hinge region.
References
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Chimichi, S., & Nesi, R. (1977).[2][4] A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.[1][2] Journal of Heterocyclic Chemistry, 14(6), 1099-1100.[2] Link[2]
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Miyamoto, T., & Matsumoto, J. (1990).[2] Pyridazine derivatives.[4][6][7][8] 3. Synthesis and antibacterial activity of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids.[1][2] Chemical and Pharmaceutical Bulletin, 38(12), 3211-3217.[2] Link
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Shaw, J. T., et al. (1980).[2] Fused ring systems from 5-aminopyridazine-4-carboxylic acid.[1][2][8][9] Journal of Heterocyclic Chemistry, 17(1).
-
Vertex Pharmaceuticals. (2020). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site. ACS Infectious Diseases. Link[2]
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PubChem Compound Summary. Methyl pyridazine-4-carboxylate (Analogous Data). Link[2]
Sources
- 1. 2-AMINO-4-PHENYLPYRIMIDINE-5-CARBOXYLIC ACID CAS#: 91093-42-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniss.it [iris.uniss.it]
- 6. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 [quickcompany.in]
- 7. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 5-Phenylpyridazine-4-carboxylate|Research Chemical [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
